Calcium;4-oxopent-2-en-2-olate;hydrate
Description
Overview of Metal β-Diketonate Complexes in Chemical Research
Metal β-diketonate complexes are a class of coordination compounds formed between metal ions and β-diketonate anions, such as acetylacetonate (B107027). wikipedia.org These complexes are a cornerstone of coordination chemistry, extensively studied for their diverse properties and applications. researchgate.net Typically, the β-diketonate ligand acts as a bidentate chelator, binding to the metal ion through its two oxygen atoms to form a stable six-membered ring. wikipedia.orgresearchgate.net This chelation effect often results in complexes with high thermal stability. foremost-chem.com
A key characteristic of many metal β-diketonates is their solubility in organic solvents, a property that contrasts with the insolubility of many metal halides and facilitates their use in non-aqueous systems. wikipedia.org Research has demonstrated their utility across numerous fields. They serve as catalysts and co-catalysts in various organic reactions, including polymerization and cross-coupling reactions. wikipedia.orgresearchgate.netrsc.org Furthermore, their volatility makes them excellent precursors for Material Vapor Deposition (MVD) and Chemical Vapor Deposition (CVD) techniques to create thin metal or metal oxide films. srce.hrlibretexts.org They are also used in the sol-gel synthesis of powders and as NMR "shift reagents". wikipedia.orgsrce.hr The versatility of these complexes is enhanced by the ability to modify the peripheral substituents on the β-diketone ligand, allowing for the fine-tuning of their electronic and steric properties. researchgate.netnih.gov
Significance of Acetylacetonate Ligand in Coordination Chemistry
The bonding within the chelate ring exhibits delocalized π-electrons, giving it a degree of aromatic character. wikipedia.org This delocalization contributes to the stability of the complex. The acetylacetonate ligand is classified as a hard base, indicating a preference for coordinating with hard acid cations. libretexts.org Beyond its role as a stabilizing spectator ligand, acetylacetonate can be "redox-active," participating in electron transfer processes within the coordination sphere, a feature that has been explored in transition metal complexes. nih.gov Its versatility and ability to form stable, often soluble, and volatile complexes with a vast range of metal ions have cemented its importance in both academic research and industrial applications. wikipedia.orgresearchgate.net
Historical Context and Evolution of Research on Calcium-Acetylacetonate Systems
Metal acetylacetonates (B15086760) are historically significant, representing one of the earliest classes of compounds to be identified as coordination complexes. researchgate.net While much of the early and intensive research, particularly during World War II for potential uranium isotope separation, focused on the volatile acetylacetonates of transition metals, calcium-acetylacetonate systems have also been a subject of sustained study. researchgate.net
Early research on calcium acetylacetonate primarily involved its synthesis and basic characterization. nanotrun.com Over time, the focus has evolved towards its specific applications. A major area of investigation has been its role as a non-toxic, eco-friendly heat stabilizer for halogenated polymers, most notably polyvinyl chloride (PVC). fengchengroup.comlanyachem.comqzweirong.comlanyachem.com It is often used to replace lead-based stabilizers and can have a synergistic effect with other β-diketones like dibenzoylmethane. fengchengroup.comlanyachem.com
More recent research has explored advanced synthesis techniques, such as solvent-free solid-phase methods, which offer advantages like faster reaction times, higher yields, and environmental benefits over traditional liquid-phase syntheses. foremost-chem.compatsnap.com Detailed thermal analysis using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has provided a deeper understanding of the decomposition pathway of calcium acetylacetonate hydrate (B1144303), identifying the distinct stages of water loss, chelate decomposition, and the eventual formation of calcium carbonate and then calcium oxide. srce.hrresearchgate.netsrce.hr Its utility has also expanded into roles as a catalyst, a cross-linking agent, and a resin hardening accelerator. nanotrun.commcc-hamburg.dechemicalbook.com
Research Gaps and Opportunities in Calcium(II) 4-Oxopent-2-en-2-olate (B1198563) Hydrate Studies
Despite its established applications, there remain several areas for further investigation into Calcium(II) 4-oxopent-2-en-2-olate hydrate.
Structural Elucidation: The compound is frequently described as a hydrate with a variable number of water molecules, denoted as ·xH₂O or ·nH₂O. srce.hrsigmaaldrich.com Detailed crystallographic studies to precisely determine the coordination environment of the calcium ion and the specific roles of water molecules (coordinated vs. adsorbed) are not extensively reported. srce.hr A systematic study on how the degree of hydration influences the compound's physical and chemical properties would be valuable.
Mechanistic Studies: While its function as a PVC stabilizer is well-documented, the exact molecular mechanism of its stabilizing action could be more deeply explored. guidechem.com Similarly, although it is used as a catalyst, detailed kinetic and mechanistic investigations for specific organic transformations are less common compared to its transition metal counterparts. nanotrun.comiosrjournals.org
Advanced Materials Precursor: The thermal decomposition of calcium acetylacetonate ultimately yields calcium oxide. srce.hrresearchgate.net There is an opportunity to explore its controlled decomposition, possibly in combination with other metal acetylacetonates, as a precise precursor for synthesizing mixed-metal oxide nanoparticles or specialized thin films with tailored properties.
Exploration in Green Chemistry: Other metal β-diketonate complexes have shown promise as catalysts for the chemical fixation of carbon dioxide. rsc.org Investigating the potential of the more environmentally benign and cost-effective calcium acetylacetonate for such "green" applications represents a significant research opportunity.
Biomedical Applications: Research into the biological activities of β-diketone complexes, including antimicrobial and anticancer properties, is an emerging field. researchgate.net The potential of calcium acetylacetonate in these areas remains largely unexplored.
Compound Data
Below are key properties and identifiers for Calcium;4-oxopent-2-en-2-olate;hydrate.
Interactive Data Table: Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Ca(C₅H₇O₂)₂ · xH₂O | fengchengroup.comsigmaaldrich.com |
| Molecular Weight | 238.29 g/mol (anhydrous basis) | fengchengroup.comsigmaaldrich.comindiamart.com |
| Appearance | White powder | fengchengroup.comindiamart.com |
| CAS Number | 19372-44-2 (anhydrous) chemicalbook.comsigmaaldrich.com, 345909-31-1 (hydrate) americanelements.comalfa-chemistry.comguidechem.com | |
| Melting Point | >277-284 °C (decomposes) | fengchengroup.comindiamart.com |
| Solubility | Difficult to dissolve in water and ethanol (B145695); soluble in methanol (B129727). fengchengroup.com | |
Interactive Data Table: Thermal Decomposition
| Temperature Range (°C) | Process | Resulting Product | Source(s) |
|---|---|---|---|
| 45–105 °C | Release of adsorbed water | Anhydrous complex with coordinated water | srce.hrresearchgate.net |
| 105–175 °C | Release of coordinated water | Anhydrous complex | srce.hrresearchgate.net |
| 175–635 °C | Two-step chelate decomposition | Calcium Carbonate (Calcite) | srce.hrresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWBMKQRYMOKA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Calcium Ii 4 Oxopent 2 En 2 Olate Hydrate
Direct Synthesis Approaches
Direct synthesis methods are the most common routes for preparing calcium acetylacetonate (B107027) hydrate (B1144303). These methods involve the direct reaction between a suitable calcium source and acetylacetone (B45752) (Hacac), a readily available organic diketone. wikipedia.orgwikipedia.org
Reaction of Calcium Sources with Acetylacetone
The fundamental reaction in direct synthesis involves the deprotonation of acetylacetone by a basic calcium source, leading to the formation of the acetylacetonate anion (acac⁻), which then coordinates with the Ca²⁺ ion. nanotrun.comthecreativechemist.org Several calcium-containing starting materials can be employed, each influencing the reaction conditions and product characteristics.
Calcium Hydroxide (B78521) (Ca(OH)₂): The reaction of calcium hydroxide with acetylacetone is a straightforward acid-base neutralization. nanotrun.comglobethesis.com This method can be performed as a thermal solid-phase process or in a slurry. globethesis.comdissertationtopic.net While direct, the use of a water medium can lead to high water consumption and significant wastewater generation, complicating purification.
Calcium Oxide (CaO): Calcium oxide can also be used in a direct, one-step heterogeneous precipitation process with acetylacetone. xdhg.com.cn This approach is noted for overcoming some disadvantages of traditional methods, such as low yield and complex operations. xdhg.com.cn
Calcium Salts (CaCl₂, Ca(NO₃)₂): Soluble calcium salts like calcium chloride and calcium nitrate (B79036) are frequently used in aqueous solutions. srce.hrchemicalforums.com In these syntheses, a base such as ammonium (B1175870) hydroxide or sodium hydroxide is added to facilitate the deprotonation of acetylacetone and precipitate the calcium acetylacetonate complex. srce.hrchemicalforums.com
The general reaction scheme for the formation of the complex from a metal salt and acetylacetone is: Ca²⁺ + 2 Hacac + 2 OH⁻ ⇌ Ca(acac)₂ + 2 H₂O wikipedia.org
| Calcium Source | Reaction Type | Typical Conditions | Reported Yield | Reference(s) |
| Calcium Hydroxide (Ca(OH)₂) | Thermal Solid-Phase | Reaction with acetylacetone, often with a diluent. | Up to 99% (with recovery) | globethesis.com, dissertationtopic.net |
| Calcium Oxide (CaO) | Heterogeneous Precipitation | One-step process with acetylacetone. | >95% | xdhg.com.cn |
| Calcium Nitrate (Ca(NO₃)₂) | Aqueous Precipitation | Dissolved in water with acetylacetone, pH adjusted to ~9 with NH₄OH. | 70-80% | , srce.hr |
| Calcium Chloride (CaCl₂) | Aqueous Precipitation | Aqueous solution mixed with acetylacetone, pH adjusted with NaOH. | High (quantitative not specified) | chemicalforums.com |
| Calcium Chloride (CaCl₂) | Non-Aqueous Precipitation | Formation of Ca(OH)₂ precipitate first, then reaction with acetylacetone in methanol (B129727). | 96% | google.com |
Influence of Reaction Parameters on Product Purity and Yield
The efficiency of the synthesis and the quality of the final product are highly dependent on several key reaction parameters. Careful control of these variables is crucial for optimizing the process.
pH: The pH of the reaction medium is a critical factor, as acetylacetone is a weak acid (pKa ≈ 8.9) and requires a basic environment for deprotonation. nanotrun.com Syntheses using calcium salts like calcium nitrate or calcium chloride specify adjusting the pH to an alkaline range, typically around 9 to 11, to ensure the formation of the acetylacetonate anion and subsequent precipitation of the complex. srce.hrchemicalforums.com
Temperature: Reaction temperature affects the rate of reaction and the solubility of the product. For instance, in the synthesis from calcium chloride and aqueous acetylacetone, the reaction is conducted at 20-30°C, followed by cooling to 5°C to maximize precipitation. chemicalforums.com Leaching studies also show that temperature significantly influences the dissolution of calcium from various sources, which is a precursor step in some synthetic designs. mdpi.com The thermal stability of the product itself is also a consideration; the dihydrate form loses water in stages at 80°C and 140°C, and the anhydrous complex begins to decompose above 240°C. chemicalforums.com
Reactant Molar Ratio: The stoichiometry of the reactants is vital for achieving high yields. Research on the thermal-solid synthesis using calcium hydroxide and acetylacetone found that the optimal molar ratio of acetylacetone to calcium hydroxide was 3.76:1, indicating that an excess of the ligand is beneficial. globethesis.comdissertationtopic.net Similarly, a patent describing a method using calcium hydroxide in methanol specifies an excess of 2% to 5% acetylacetone. google.com
Solvent/Dispersant: The choice of solvent or dispersion medium impacts reactant contact and product isolation. Traditional liquid-phase methods may use water or excess acetylacetone as a dispersant. google.com However, using water can result in a three-phase system with poor reactant contact, while using excess acetylacetone can be costly. google.com An alternative approach uses methanol as a dispersant, creating a two-phase system where the freshly prepared, highly reactive calcium hydroxide is well-dispersed, leading to better reactant contact and higher yields. google.com
| Parameter | Condition | Effect on Purity and Yield | Reference(s) |
| pH | Adjusted to 9-11 | Essential for deprotonating acetylacetone, promoting precipitation and high yield. | , chemicalforums.com, srce.hr |
| Temperature | 20-100°C (reaction), 5°C (crystallization) | Higher temperatures can increase reaction rates, but cooling is necessary for complete precipitation. | chemicalforums.com, mdpi.com |
| Molar Ratio (Hacac:Ca Source) | 3.76:1 (Ca(OH)₂) | An excess of acetylacetone drives the reaction to completion, maximizing yield. | globethesis.com, dissertationtopic.net |
| Solvent | Methanol vs. Water | Methanol can improve dispersion and reactant contact, leading to higher yields (96%) compared to aqueous methods (70-80%). | , google.com |
Indirect Synthetic Pathways
Indirect methods involve the formation of the calcium acetylacetonate complex through intermediate steps, such as ligand exchange or controlled precipitation from different media.
Ligand Exchange Reactions
The formation of calcium acetylacetonate in aqueous media is fundamentally a ligand substitution process. In an aqueous solution, calcium ions (Ca²⁺) exist as hydrated complexes, such as [Ca(H₂O)₆]²⁺. The acetylacetonate anion (acac⁻), formed in situ by the deprotonation of acetylacetone, acts as a bidentate ligand, displacing the coordinated water molecules to form the more stable chelate ring structure of Ca(acac)₂. wikipedia.org This chelation is a strong driving force for the reaction, making the formation of the complex favorable. wikipedia.org
Precipitation Techniques from Aqueous and Non-Aqueous Media
Precipitation is the most common technique for isolating calcium acetylacetonate from the reaction mixture. The choice of solvent system significantly influences the process.
Aqueous Media: A prevalent method involves reacting a soluble calcium salt, such as calcium nitrate, with acetylacetone in water. srce.hr A base, typically ammonium hydroxide, is added dropwise to raise the pH to approximately 9, causing the dihydrate form of the product to precipitate out of the solution. srce.hr The precipitate is then collected by filtration and washed with distilled water. While effective, this water-medium method can be energy-intensive due to the need for drying and can generate significant amounts of wastewater.
Non-Aqueous Media: To circumvent the issues associated with aqueous synthesis, non-aqueous or mixed-solvent systems have been developed. One patented method first prepares calcium hydroxide via the reaction of aqueous calcium chloride and sodium hydroxide. google.com The resulting calcium hydroxide precipitate is then reacted with an excess of acetylacetone in methanol. This approach utilizes a two-phase reaction system where methanol acts as a dispersant. google.com This method reports high yields (96%) and benefits from the fact that the methanol can be recovered and recycled, reducing cost and waste. google.com
| Medium | Procedure | Advantages | Disadvantages | Reference(s) |
| Aqueous | Reaction of Ca(NO₃)₂ or CaCl₂ with Hacac and a base (e.g., NH₄OH, NaOH) in water. | Readily available and inexpensive solvents. | High water consumption, wastewater generation, potentially lower yields (70-80%). | , chemicalforums.com, srce.hr |
| Non-Aqueous (Methanol) | Reaction of pre-formed Ca(OH)₂ with Hacac in methanol. | Higher yield (96%), improved reactant contact, solvent can be recycled. | Requires an additional step to prepare Ca(OH)₂, involves flammable solvent. | google.com |
Green Chemistry Principles in Synthesis
In recent years, the synthesis of calcium acetylacetonate has been approached through the lens of green chemistry, aiming to develop more environmentally benign processes. These efforts focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
One significant advancement is the development of solid-phase or thermal-solid synthesis methods. globethesis.comdissertationtopic.net By reacting calcium hydroxide and acetylacetone directly, often with grinding, the need for a solvent is minimized or eliminated. nanotrun.comgoogle.com This reduces the generation of liquid waste and simplifies the work-up procedure. One study demonstrated a thermal-solid process that achieved a single synthesis yield of 93.41%, which increased to 99% upon recovery and recycling of the material lost during washing. globethesis.com
Another green approach is the one-step heterogeneous precipitation transformation process using calcium oxide and acetylacetone. xdhg.com.cn This technology is highlighted as overcoming the disadvantages of traditional synthesis, such as low yield, complex operations, and pollution, offering a more streamlined and efficient route to the final product with yields exceeding 95%. xdhg.com.cn These solvent-free or reduced-solvent methods align with green chemistry principles by offering high atom economy, reducing energy consumption for solvent removal, and simplifying product isolation. patsnap.com
Atom Economy and Sustainable Approaches
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. numberanalytics.com A higher atom economy signifies a more sustainable process with less waste generation.
Two common synthetic routes to calcium acetylacetonate can be analyzed for their atom economy:
Route 1: From Calcium Hydroxide
The direct reaction of calcium hydroxide with acetylacetone is a highly atom-economical route.
Ca(OH)₂ + 2 C₅H₈O₂ → Ca(C₅H₇O₂)₂ + 2 H₂O
| Reactant | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass (g) |
| Ca(OH)₂ | 74.09 | 1 | 74.09 |
| C₅H₈O₂ | 100.12 | 2 | 200.24 |
| Total Reactants | 274.33 |
| Product | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass (g) |
| Ca(C₅H₇O₂)₂ | 238.29 | 1 | 238.29 |
| H₂O | 18.02 | 2 | 36.04 |
| Total Products | 274.33 |
The atom economy for this route is calculated as: (Mass of Ca(C₅H₇O₂)₂ / Total mass of reactants) x 100 = (238.29 / 274.33) x 100 ≈ 86.86%
Route 2: From Calcium Chloride and Sodium Hydroxide
This two-step process first involves the formation of calcium hydroxide from calcium chloride and sodium hydroxide, which is then reacted with acetylacetone.
Step 1: CaCl₂ + 2 NaOH → Ca(OH)₂ + 2 NaCl Step 2: Ca(OH)₂ + 2 C₅H₈O₂ → Ca(C₅H₇O₂)₂ + 2 H₂O
| Reactant | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass (g) |
| CaCl₂ | 110.98 | 1 | 110.98 |
| NaOH | 40.00 | 2 | 80.00 |
| C₅H₈O₂ | 100.12 | 2 | 200.24 |
| Total Reactants | 391.22 |
The atom economy for this route is: (Mass of Ca(C₅H₇O₂)₂ / Total mass of reactants) x 100 = (238.29 / 391.22) x 100 ≈ 60.91%
The comparison clearly shows that the direct reaction from calcium hydroxide is a more sustainable approach due to its significantly higher atom economy, as it avoids the formation of sodium chloride as a low-value byproduct. numberanalytics.com
Mechanistic Investigations of Complex Formation
The formation of calcium acetylacetonate in a solution involves a ligand substitution mechanism. In an aqueous environment, the calcium ion (Ca²⁺) exists as a hydrated complex, for instance, [Ca(H₂O)₆]²⁺. The reaction is initiated by the deprotonation of acetylacetone (Hacac), a β-diketone, which exists in equilibrium with its enol tautomer. In the presence of a base, the enol form loses a proton to form the acetylacetonate anion (acac⁻).
This acetylacetonate anion then acts as a bidentate ligand, displacing the water molecules coordinated to the calcium ion. The two oxygen atoms of the acetylacetonate anion coordinate with the calcium ion, forming a stable six-membered chelate ring. This process is fundamentally an acid-base neutralization reaction, where the weakly acidic acetylacetone donates a proton, and the resulting acetylacetonate anion coordinates with the positively charged calcium ion.
Advanced Structural Elucidation of Calcium Ii 4 Oxopent 2 En 2 Olate Hydrate
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For the title compound, this technique has provided a comprehensive structural model, identified as cis-bis(acetylacetonato)diaquacalcium monohydrate, [Ca(C₅H₇O₂)₂(H₂O)₂]·H₂O. researchgate.netiucr.org
Determination of Unit Cell Parameters and Space Group
The foundational data derived from single-crystal X-ray diffraction analysis pertains to the unit cell, the fundamental repeating unit of the crystal lattice. For cis-bis(acetylacetonato)diaquacalcium monohydrate, the crystals belong to the orthorhombic system. iucr.org The crystallographic data were collected at a low temperature of 85 K to minimize thermal vibrations and obtain a more precise structural model. iucr.org
The systematic absences observed in the diffraction data (0kl, k=2n; h0l, h+l=2n; hk0, k=2n) unequivocally identified the space group as Pbnb (an alternative setting of Pnna, No. 52). iucr.org This centrosymmetric space group dictates the symmetry operations that can be applied to the contents of the unit cell. iucr.org The unit cell contains four formula units (Z = 4). iucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbnb |
| a | 5.260(2) Å |
| b | 13.683(3) Å |
| c | 20.062(7) Å |
| α, β, γ | 90° |
| Volume (V) | 1443.8(9) ų |
| Z | 4 |
| Temperature | 85 K |
| Data sourced from Sahbari & Olmstead (1983). iucr.org |
Detailed Analysis of Calcium Coordination Environment
The single-crystal structure reveals that the calcium ion (Ca²⁺) is six-coordinate, adopting a distorted octahedral geometry. iucr.org The coordination sphere is composed of six oxygen atoms. Four of these oxygen atoms are provided by the two bidentate acetylacetonate (B107027) (acac) ligands, and the remaining two are from two coordinated water molecules. iucr.org
| Bond | Distance (Å) |
| Ca - O(acac) | 2.320(2) |
| Ca - O(acac) | 2.336(2) |
| Ca - O(water) | 2.356(2) |
| Data sourced from Sahbari & Olmstead (1983). iucr.org |
Ligand Conformation and Bonding within the Chelate Ring
In the crystal structure of cis-bis(acetylacetonato)diaquacalcium monohydrate, the bite angle of the chelating ligand, defined as the O-Ca-O angle within the ring, is 76.2(1)°. iucr.org The chelate ring itself is nearly planar, a common feature for acetylacetonate ligands in metal complexes. wikipedia.org The bonding within the ligand shows the expected characteristics of a delocalized π-system. iucr.org
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing is primarily governed by hydrogen bonding interactions involving the coordinated and lattice water molecules. iucr.org The individual complex molecules, [Ca(acac)₂(H₂O)₂], are linked together through these hydrogen bonds, creating a three-dimensional supramolecular architecture. iucr.org The presence of a non-coordinating water molecule (a water of hydration) in the crystal lattice is essential to this network. iucr.org
Analysis of Hydrate (B1144303) Water Molecule Orientation and Hydrogen Bonding Networks
The structure contains two types of water molecules: two that are directly coordinated to the calcium ion and one that resides in the crystal lattice. iucr.org Both types are integral to the crystal's stability, participating in an extensive hydrogen-bonding network that links adjacent complex units. iucr.org
Powder X-ray Diffraction for Phase Identification and Polymorphism Assessment
Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and investigating structural changes, such as those arising from polymorphism or dehydration. srce.hr
The PXRD pattern of the as-prepared calcium bis(acetylacetonate) n-hydrate has been reported and serves as a fingerprint for the material's crystalline phase. srce.hr Studies on the thermal decomposition of this compound show that changes in the hydration state lead to significant alterations in the PXRD pattern. As the sample is heated and water molecules are removed, drastic changes in the relative intensities of the diffraction peaks are observed. srce.hr
This phenomenon is interpreted as a consequence of the removal of water molecules from the crystal structure, which alters the distribution of electron density within the unit cell. srce.hr While not a case of true polymorphism (different crystal packings of the same chemical entity), this dehydration process represents a structural transformation from the hydrated form to an anhydrous or less-hydrated, and eventually amorphous, phase. srce.hr The complete decomposition of the crystalline phase is noted at higher temperatures, leading to an amorphous state before the eventual formation of calcium carbonate.
Rietveld Refinement for Structural Parameters
The Rietveld method is a powerful analytical technique used for the characterization of crystalline materials from powder diffraction data. It employs a least-squares approach to refine a theoretical line profile until it matches the measured profile, allowing for the extraction of detailed structural and microstructural information. wikipedia.orggsconlinepress.com This method is particularly valuable as it can reliably handle the strongly overlapping reflections often present in powder diffraction patterns. wikipedia.org
A full Rietveld refinement of the powder X-ray diffraction (XRD) data for Calcium(II) 4-oxopent-2-en-2-olate (B1198563) hydrate would yield precise structural parameters. These parameters include the lattice parameters (a, b, c, α, β, γ), atomic coordinates (x, y, z) for each atom in the asymmetric unit, and site occupancy factors. Such a refinement would be crucial for accurately defining the coordination environment of the calcium ion and the conformation of the 4-oxopent-2-en-2-olate ligand.
While a comprehensive literature search did not yield a specific Rietveld refinement study on "Calcium;4-oxopent-2-en-2-olate;hydrate" providing a complete set of refined structural parameters, the table below illustrates the typical parameters that would be obtained from such an analysis.
Table 1: Representative Structural Parameters from Rietveld Refinement No specific Rietveld refinement data for Calcium(II) 4-oxopent-2-en-2-olate hydrate was found in the searched literature. The table below is a template of the expected parameters.
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Unit Cell Volume (ų) | [Value] |
| Rwp (%) | [Value] |
| Rexp (%) | [Value] |
| GOF (Goodness of Fit) | [Value] |
Identification of Crystalline Phases and Amorphous Content
Powder X-ray diffraction (XRD) is a primary technique for the identification of crystalline phases within a material. The resulting diffraction pattern serves as a fingerprint, with a unique set of peaks corresponding to a specific crystalline structure. In the context of Calcium(II) 4-oxopent-2-en-2-olate hydrate, XRD is essential for verifying the crystalline nature of the compound and assessing its phase purity. researchgate.net Sharp, well-defined peaks in the diffractogram are indicative of a highly crystalline material, while the presence of additional peaks may suggest crystalline impurities. researchgate.net
Furthermore, XRD can be employed to study structural transformations, such as those induced by temperature changes. For instance, a study on the thermal decomposition of calcium bis(acetylacetonate) n-hydrate revealed that the crystalline structure of the initial compound decomposes upon heating, leading to the formation of an amorphous intermediate before crystallizing into calcium carbonate (calcite) and finally calcium oxide. srce.hr The transition from a crystalline to an amorphous state is observable in the XRD pattern as the disappearance of sharp diffraction peaks and the emergence of a broad, diffuse scattering halo.
The quantification of amorphous content in a sample is also a critical aspect of material characterization. The Rietveld method, in conjunction with an internal standard, can be a precise and accurate tool for determining the amorphous content, with accuracies approaching 1% being achievable. researchgate.net This involves adding a known amount of a stable, crystalline material (the internal standard) to the sample. The overestimation of the internal standard's concentration in the Rietveld refinement is directly related to the amount of amorphous phase present in the sample. researchgate.net
Table 2: Phase Analysis of Calcium(II) 4-Oxopent-2-en-2-olate Hydrate Samples No specific quantitative phase analysis data for Calcium(II) 4-oxopent-2-en-2-olate hydrate was found in the searched literature. The table below is a template of the expected data.
| Sample ID | Crystalline Phase(s) Identified | Amorphous Content (%) |
| As-synthesized | Calcium(II) 4-oxopent-2-en-2-olate hydrate | [Value] |
| After thermal treatment at T1 | [e.g., Amorphous phase, Calcite] | [Value] |
| After thermal treatment at T2 | [e.g., Calcite, Calcium Oxide] | [Value] |
Electron Diffraction Techniques for Nanocrystalline Materials
When dealing with nanocrystalline materials, conventional X-ray diffraction techniques can be limited due to significant peak broadening. In such cases, electron diffraction emerges as a powerful alternative for structural elucidation. eurmicsoc.org Three-dimensional electron diffraction (3D ED) methods, in particular, have revolutionized the study of nanocrystals, providing single-crystal quality data from crystals that are orders of magnitude smaller than those required for X-ray diffraction. acs.orgnih.gov
The strong interaction of electrons with matter allows for the collection of diffraction data from extremely small sample volumes, often just a few nanometers in size. acs.org Various 3D ED techniques exist, including automated diffraction tomography (ADT), rotation electron diffraction (RED), and precession electron diffraction tomography (PEDT). nih.gov These methods involve collecting a series of electron diffraction patterns as the nanocrystal is tilted, allowing for a 3D reconstruction of the reciprocal lattice and subsequent structure solution and refinement. nih.gov
For a compound like Calcium(II) 4-oxopent-2-en-2-olate hydrate, if synthesized in a nanocrystalline form, 3D electron diffraction would be the technique of choice for obtaining its atomic-level structure. This would be particularly relevant for understanding any size-dependent structural variations or for characterizing individual nanocrystals within a larger, potentially heterogeneous sample. The high-quality data generated by these methods can lead to the successful refinement of the crystal structure, including the positions of lighter atoms, which can be challenging with other techniques. eurmicsoc.org While no specific studies applying electron diffraction to nanocrystalline Calcium(II) 4-oxopent-2-en-2-olate hydrate were found, the general applicability and success of the technique for other coordination polymers and metal-organic frameworks suggest it would be a highly valuable tool. eurmicsoc.org
Spectroscopic and Spectrometric Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for the structural elucidation of calcium acetylacetonate (B107027) hydrate (B1144303), providing direct information on the functional groups present and the nature of the coordination between the calcium ion and the acetylacetonate ligands.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups and understanding the coordination environment within calcium acetylacetonate hydrate. The acetylacetonate anion, formed from the deprotonation of acetylacetone (B45752), coordinates to the calcium ion as a bidentate ligand, forming a six-membered chelate ring. srce.hrsamaterials.comamericanelements.com This coordination is a primary focus of IR analysis. numberanalytics.com
The IR spectrum of calcium acetylacetonate hydrate exhibits characteristic absorption bands. The presence of water of hydration is typically confirmed by a broad band in the region of 3500–3300 cm⁻¹, corresponding to O-H stretching vibrations. researchgate.net The chelation of the acetylacetonate ligand to the calcium ion is evident from the shifts in the vibrational frequencies of the C=O and C=C groups of the enol form of the ligand. srce.hr
In the free ligand, the enol form shows strong bands related to C=O and C=C stretching. Upon coordination to the calcium ion, these bands shift. The bands around 1575 cm⁻¹ and 1520 cm⁻¹ in the complex are often assigned to the antisymmetric stretching of C-C and C-O bonds within the chelate ring. iiste.org The region below 1000 cm⁻¹ contains bands that can be attributed to lattice vibrations involving the metal-oxygen (Ca-O) bonds. researchgate.net For instance, signals observed at lower frequencies, such as 410 cm⁻¹ and 484 cm⁻¹, have been assigned to the bending modes of Al-O vibrations in a similar aluminum complex, suggesting where Ca-O modes might appear. iiste.org
A study on the thermal decomposition of calcium bis(acetylacetonate) n-hydrate used FTIR to analyze the compound at various temperatures, confirming the presence of coordinated water molecules and the structure of the chelate. srce.hr
Table 1: Characteristic IR Absorption Bands for Calcium Acetylacetonate Hydrate and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3500–3300 | O-H stretching (water of hydration) | researchgate.net |
| ~1575 | ν(C-C) coupled with ν(C=O) | iiste.org |
| ~1520 | ν(C-O) coupled with ν(C-C) | iiste.org |
Note: The exact positions of the bands can vary depending on the degree of hydration and the specific crystalline form.
Raman spectroscopy offers a complementary perspective to IR spectroscopy for analyzing the vibrational modes of calcium acetylacetonate hydrate. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Studies on the acetylacetonate anion have utilized Raman spectroscopy to investigate its structure in different environments. rsc.org In aqueous solutions, the acetylacetonate anion is reported to have a C₂ᵥ symmetry. rsc.org A comprehensive spectroscopic analysis of calcium acetate (B1210297) hydrates, which are structurally related, has demonstrated the power of Raman spectroscopy in distinguishing between different hydration states (monohydrate and hemihydrate). researchgate.netnih.gov For these hydrates, characteristic Raman bands are observed for OCO bending modes (around 619-669 cm⁻¹) and C-C stretching (around 925-960 cm⁻¹). researchgate.net Although specific Raman data for calcium acetylacetonate hydrate is less commonly reported, the principles derived from studies on similar compounds are directly applicable. The technique would be sensitive to the symmetric vibrations of the chelate ring and the Ca-O bonds, providing valuable data to complement IR analysis. rsc.orgstrem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed structural and dynamic information about calcium acetylacetonate hydrate at the atomic level. Both solid-state and solution-state NMR provide unique insights.
Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of calcium-containing compounds in their crystalline or amorphous solid forms. The natural abundance of the NMR-active ⁴³Ca isotope is very low (0.135%), and it is a quadrupolar nucleus (spin I = 7/2), which makes it a challenging nucleus to study. nih.gov However, advanced techniques can provide high-resolution data. researchgate.net
Investigations into related compounds like calcium acetate hemihydrate using ⁴³Ca ssNMR have successfully distinguished different calcium environments within the crystal lattice. researchgate.net Such studies can reveal details about the coordination number and geometry around the calcium ion, as well as the influence of hydration. While specific ⁴³Ca ssNMR studies on calcium acetylacetonate hydrate are not widely published, the methodology is highly relevant for probing the local environment of the calcium ion.
Furthermore, ¹H and ¹³C solid-state NMR can provide information on the acetylacetonate ligand and the water molecules. For instance, ¹H ssNMR can distinguish between protons in the methyl groups, the methine group, and the water of hydration, offering insights into their dynamics and proximity to the paramagnetic centers if any were present. researchgate.net
Solution-state NMR is widely used to confirm the structure of calcium acetylacetonate in solution. In a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), the complex gives sharp, well-defined signals in both ¹H and ¹³C NMR spectra, consistent with the formation of a stable chelate complex. srce.hrresearchgate.net
The ¹H NMR spectrum typically shows the enolic form of the coordinated acetylacetonate ligand. Key signals include a singlet for the methine proton (γ-CH) and a singlet for the protons of the two equivalent methyl groups (CH₃). srce.hrazom.com In one study using DMSO as the solvent, the methine proton appeared as a singlet at 5.11 ppm and the methyl protons at 1.71 ppm, confirming the occurrence of chelation. srce.hr Another study reported similar chemical shifts at 5.05 ppm (γ-CH) and 1.66 ppm (CH₃). researchgate.net The presence of a single set of signals for the acetylacetonate ligand indicates that the two ligands are magnetically equivalent on the NMR timescale. A resonance for water protons may also be observed, for instance, at 3.37 ppm. srce.hr
The ¹³C NMR spectrum provides complementary information. Signals corresponding to the methyl carbons, the methine carbon, and the carbonyl carbons can be assigned. For example, signals have been reported at approximately 28.38 ppm (CH₃), 99.40 ppm (γ-CH), and 188.33 ppm (C=O), confirming the ligand's structure within the complex. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Calcium Acetylacetonate in DMSO
| Nucleus | Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | CH₃ | 1.66 - 1.71 | srce.hrresearchgate.net |
| ¹H | γ-CH | 5.05 - 5.11 | srce.hrresearchgate.net |
| ¹H | H₂O | ~3.37 | srce.hr |
| ¹³C | CH₃ | ~28.38 | researchgate.net |
| ¹³C | γ-CH | ~99.40 | researchgate.net |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic transitions within the molecule. For calcium acetylacetonate hydrate, these transitions are primarily associated with the acetylacetonate ligand.
The UV-Vis spectrum of metal acetylacetonate complexes is typically dominated by intense absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the delocalized π-system of the chelated acetylacetonate rings. researchgate.net The calcium ion (Ca²⁺) itself is a d⁰ metal ion and does not have d-d electronic transitions, so it does not contribute to absorption in the visible region.
While specific UV-Vis spectra for simple calcium acetylacetonate hydrate are not extensively detailed in the cited literature, studies on calcium-based metal-organic frameworks (MOFs) synthesized using calcium acetylacetonate as a precursor report on their electronic absorption properties. researchgate.net The absorption characteristics are generally dictated by the organic linkers involved. researchgate.net
Fluorescence spectroscopy can provide further insights into the electronic structure and potential applications in materials science. The acetylacetonate ligand itself can exhibit fluorescence. The fluorescence properties of a calcium-based MOF, for example, showed an emission that was blue-shifted compared to the free organic linker, indicating that coordination to the calcium center alters the electronic properties of the ligand. researchgate.net This suggests that calcium acetylacetonate hydrate itself or its derivatives could possess interesting photoluminescence characteristics.
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and structure of the compound and its fragments, both in solution and during thermal decomposition.
When a solution of Calcium;4-oxopent-2-en-2-olate (B1198563);hydrate is analyzed by ESI-MS, one can expect to identify the primary cationic species. The technique is highly effective for characterizing metal complexes and can elucidate their stoichiometry and relative stability in the gas phase. conicet.gov.ar Studies on the binding of calcium to various organic ligands using ESI-MS have successfully identified complex adducts, including doubly-charged complexes. conicet.gov.arnih.gov For calcium acetylacetonate, expected ions would include the [Ca(C₅H₇O₂)]⁺ cation and potentially solvated or multi-ligand species, depending on the solution conditions. The technique's ability to preserve weak interactions makes it invaluable for observing the specific binding between calcium and the acetylacetonate ligand. youtube.com
Evolved Gas Analysis (EGA) is a method used to study the gases released from a sample as it is heated. wikipedia.org When coupled with a mass spectrometer (EGA-MS), it provides real-time identification of the volatile decomposition products. tandfonline.comresearchgate.netmt.com The thermal decomposition of calcium bis(acetylacetonate) n-hydrate has been studied in detail using such coupled techniques. researchgate.netsrce.hr
The process occurs in several distinct steps, with different gaseous molecules evolving at specific temperature ranges. A study combining thermogravimetric analysis (TGA) with mass spectrometry revealed a multi-stage decomposition pathway. researchgate.netsrce.hr Initially, adsorbed and coordinated water molecules are released, followed by the decomposition of the acetylacetonate chelate, which forms intermediates like calcite (calcium carbonate), and finally, the decomposition of calcite to calcium oxide. researchgate.netsrce.hr At higher temperatures, any remaining amorphous carbon residue is oxidized. srce.hr
| Temperature Range (°C) | Process | Evolved Gas Products (Identified by MS) |
|---|---|---|
| 46–105 | Release of adsorbed water | H₂O (Water) |
| 105–175 | Release of coordinated water | H₂O (Water) |
| 175–305 | First stage of chelate decomposition | Acetic acid, CO₂, H₂O, CO, Acetone, Acetylacetone |
| 305–635 | Second stage of chelate decomposition and formation of calcite (CaCO₃) | Organic residues burning out |
| 635–800 | Decarboxylation of calcite | CO₂ (Carbon Dioxide) |
| > 800 | Oxidation of amorphous carbon residue | CO₂ (Carbon Dioxide) |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. casaxps.com The surface of calcium acetylacetonate hydrate can be analyzed to confirm the presence of calcium, oxygen, and carbon and to determine their respective oxidation states.
By analyzing the binding energies of the core-level electrons, XPS can validate the chemical structure. For the acetylacetonate ligand, distinct peaks for carbon (C 1s) and oxygen (O 1s) are expected. Studies on related metal acetylacetonate complexes, such as Ni(acac)₂ and Mg(acac)₂, show characteristic binding energies for these elements that can be used as a reference. researchgate.netresearchgate.net For the calcium ion, the Ca 2p spectrum is analyzed. The binding energy of the Ca 2p₃/₂ peak and the spin-orbit splitting between the Ca 2p₃/₂ and Ca 2p₁/₂ peaks can confirm the +2 oxidation state of calcium. xpsfitting.com This data is often compared to standard calcium compounds like calcium carbonate (CaCO₃), a known decomposition product. xpsfitting.comresearchgate.net
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Calcium | Ca 2p₃/₂ | ~347 | Ca²⁺ in a Ca-O environment xpsfitting.com |
| Oxygen | O 1s | ~531-532 | Oxygen in C=O and C-O-Ca bonds researchgate.net |
| Carbon | C 1s | ~284-288 | Carbon in C-C, C-H, and C=O environments researchgate.net |
Advanced Microscopic Techniques for Morphological and Local Structural Characterization
Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology, particle size, and surface characteristics of solid materials. For Calcium;4-oxopent-2-en-2-olate;hydrate, these methods can provide visual evidence of its crystalline structure and surface texture.
SEM analysis would reveal the three-dimensional appearance of the powder, including crystal shape, size distribution, and degree of agglomeration. TEM could be used for higher-resolution imaging to observe the internal structure and any nanoscale features. Furthermore, these techniques are instrumental in studying the physical transformations that occur during thermal decomposition. For instance, SEM can be used to visualize the morphological changes as the hydrate form converts to anhydrous calcium acetylacetonate, and subsequently to calcium carbonate and calcium oxide, correlating with the data obtained from thermal analysis. mdpi.com
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at the micro- and nanoscale. In the context of powdered crystalline compounds like calcium acetylacetonate hydrate, SEM analysis provides crucial information regarding particle size, shape, and aggregation.
Although direct SEM micrographs of calcium acetylacetonate hydrate are not readily found in extensive research, studies on similar compounds, such as bis-acetylacetonatozinc(II) monohydrate, offer a comparative perspective. The SEM analysis of this zinc complex revealed a non-uniform surface relief with an even distribution of pores of varying sizes. ijcsrr.org It is plausible that calcium acetylacetonate hydrate, when synthesized, would exhibit similar characteristics, such as irregularly shaped particles or agglomerates of smaller crystallites. The degree of hydration and the presence of adsorbed versus coordinated water molecules can significantly influence the surface texture. srce.hr
The synthesis method also plays a critical role in the resulting morphology. For instance, a preparation method involving the reaction of an aqueous solution of calcium chloride with sodium hydroxide (B78521) to form a calcium hydrate precipitate, which is then reacted with acetylacetone in methanol (B129727), is expected to produce a fine powder. google.com The particle size and degree of agglomeration of this powder would be key parameters to investigate using SEM.
Expected Morphological Features from SEM Analysis:
| Feature | Expected Observation | Rationale/Comparison |
| Particle Shape | Likely irregular, potentially with some crystalline facets. | Common for precipitated powders. |
| Particle Size | Variable, depending on synthesis and processing conditions. | Can range from nano- to micrometers. |
| Surface Texture | Potentially non-uniform and porous. | Based on analogy with zinc acetylacetonate hydrate. ijcsrr.org |
| Aggregation | Particles may exist as individual crystallites or as larger agglomerates. | Influenced by intermolecular forces and hydration state. |
Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal structure, or nanostructure, of materials. TEM can reveal details about the size and arrangement of individual nanocrystals within larger particles. Furthermore, selected area electron diffraction (SAED), a technique performed within a TEM, can provide information about the crystalline nature of the sample.
For this compound, TEM analysis would be instrumental in determining if the micrometer-sized particles observed by SEM are single crystals or are composed of smaller, aggregated nanocrystallites. While specific TEM studies on this compound are scarce, research on other hydrated calcium compounds, such as a hydrated crystalline calcium carbonate phase, has shown the presence of needle-like crystals that are composed of well-aligned nanocrystals.
Electron diffraction patterns obtained from TEM would be crucial in confirming the crystalline structure of calcium acetylacetonate hydrate. A crystalline sample will produce a pattern of distinct spots, whereas an amorphous material will result in diffuse rings. For a polycrystalline material, the diffraction pattern will consist of a series of concentric rings. The analysis of the diffraction pattern can yield information about the crystal lattice parameters.
Expected Nanostructural and Diffraction Features from TEM Analysis:
| Feature | Expected Observation | Significance |
| Nanostructure | Particles may be composed of smaller, potentially oriented, nanocrystallites. | Reveals the internal architecture of the material. |
| Crystallinity | Expected to be crystalline, as indicated by other characterization methods like XRD. srce.hr | Confirmed by sharp spots in the SAED pattern. |
| Electron Diffraction | A pattern of discrete spots for a single crystal or rings for a polycrystalline sample. | Provides information on the crystal lattice and phase purity. |
Thermal Behavior and Decomposition Mechanism Investigations
Thermogravimetric Analysis (TGA) for Decomposition Profile and Stoichiometry Determination
The decomposition can be segmented into distinct stages, each corresponding to the loss of specific volatile components:
Dehydration: The initial mass loss occurs in two overlapping steps. The first, between 45-105°C, corresponds to the release of adsorbed water. srce.hrresearchgate.net The second step, from 105°C to approximately 175°C, is attributed to the removal of coordinated water molecules. srce.hrresearchgate.net
Chelate Decomposition: Following dehydration, the anhydrous calcium acetylacetonate (B107027) remains stable up to 175°C. srce.hr Above this temperature, the organic ligand begins to decompose in two main stages. The first occurs in the temperature range of 175-305°C, followed by a second decomposition process between 305-635°C. srce.hrresearchgate.net This two-step breakdown of the chelate structure leads to the formation of calcium carbonate (calcite) as a solid intermediate. srce.hr
Intermediate Decomposition: The calcium carbonate formed in the previous stage undergoes decarboxylation in the temperature range of 635-800°C, yielding calcium oxide and releasing carbon dioxide. srce.hrresearchgate.net
Oxidation of Residue: At temperatures above 800°C, any remaining amorphous carbon residue, resulting from the incomplete oxidation of the organic ligand, is oxidized and expelled. srce.hrresearchgate.net
The following table summarizes the thermal events observed during the TGA of calcium acetylacetonate hydrate (B1144303) in a dynamic air atmosphere. srce.hr
| Step | Temperature Range (°C) | Process | Mass Loss (%) srce.hr |
| 1 | 46 - 105 | Release of adsorbed water | 15.0 |
| 2 | 105 - 175 | Release of coordinated water | 3.2 |
| 3 | 175 - 305 | First stage of chelate decomposition | \multirow{2}{*}{Data combined in source} |
| 4 | 305 - 635 | Second stage of chelate decomposition and Calcite (CaCO₃) formation | |
| 5 | 635 - 800 | Decarboxylation of CaCO₃ to form Calcium Oxide (CaO) | 17.7 |
| 6 | > 800 | Oxidation of amorphous carbon residue | 3.4 |
Note: The table is based on data from simultaneous Differential Thermal and Thermo-Gravimetric Analysis (DTA/TGA) curves. srce.hr
Differential Scanning Calorimetry (DSC) for Enthalpic Changes during Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl This provides information on enthalpic changes associated with thermal events like melting, crystallization, and decomposition. researchgate.net
For calcium acetylacetonate hydrate, the thermal events detected by DSC/DTA correspond well with the mass loss steps observed in TGA. srce.hr
The initial dehydration steps are characterized by endothermic peaks. An endothermic curve centered at 82°C is associated with the loss of adsorbed water, while two overlapping endotherms at 119°C and 142°C correspond to the release of coordinated water. srce.hr
The decomposition of the organic chelate is a more complex process involving exothermic reactions, particularly in an oxidative (air) atmosphere.
The decomposition of the intermediate calcium carbonate to calcium oxide is marked by a broad endotherm between approximately 600°C and 800°C, consistent with the endothermic nature of decarboxylation reactions. srce.hr
The combination of DSC and TGA allows for a comprehensive understanding of both the mass changes and the energetic transformations occurring during the thermal decomposition of the compound.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or IR for Volatile Products
Evolved Gas Analysis (EGA) is a technique used to identify the chemical nature of gases and volatile products released from a sample as it is heated. wikipedia.orgmeasurlabs.com By coupling a thermogravimetric analyzer with a mass spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR), the decomposition products can be identified in real-time as mass loss occurs. mt.com
For metal acetylacetonates (B15086760), the gaseous products evolved during thermal decomposition of the organic ligand can include carbon dioxide (CO₂), carbon monoxide (CO), acetone, and acetic acid. researchgate.net In the specific case of calcium acetylacetonate hydrate, the EGA profile corresponds to the steps identified by TGA:
Water (H₂O): The initial gases evolved are from the release of adsorbed and coordinated water at temperatures up to 175°C. srce.hr
Organic Fragments: As the chelate decomposes between 175°C and 635°C, a mixture of organic fragments is released. The formation of calcium carbonate as the solid residue indicates that the volatile products contain the remaining carbon, hydrogen, and oxygen from the acetylacetonate ligands. srce.hrresearchgate.net
Carbon Dioxide (CO₂): A significant release of carbon dioxide occurs between 635°C and 800°C, corresponding to the decarboxylation of the calcium carbonate intermediate. srce.hrugr.es
This analysis confirms the decomposition pathway by identifying the specific molecules being removed at each stage of the process.
Mechanistic Elucidation of Thermal Decomposition Pathways
The thermal decomposition of calcium acetylacetonate hydrate is a solid-state reaction that proceeds through a series of distinct chemical transformations, leading to the formation of stable inorganic products. srce.hrresearchgate.net
The thermal decomposition of a solid is a heterogeneous process that involves the formation and growth of new solid phases within the original reactant. iitm.ac.in The kinetics of such reactions are often complex and cannot be described by simple reaction order models used for homogeneous systems. iitm.ac.in The decomposition of calcium acetylacetonate hydrate involves multiple steps, each with its own kinetic characteristics. The process begins with nucleation, where small regions of the new product phase form, often at defect sites in the crystal. iitm.ac.in These nuclei then grow, and the reaction proceeds at the interface between the reactant and product phases.
Analysis of the solid residues at different stages of the decomposition process provides definitive evidence for the formation of intermediate phases.
Calcium Carbonate (CaCO₃): After the complete decomposition of the organic chelate portion of the molecule by about 635°C, the remaining solid residue is identified as pure calcium carbonate, specifically in the calcite crystal form. srce.hr This indicates that during the breakdown of the acetylacetonate ligands, the calcium ion captures a carbonate group, forming a stable intermediate. The maximum amount of calcite is observed at around 600°C. srce.hr
Calcium Oxide (CaO): As the temperature is increased further, the intermediate calcium carbonate decomposes. This process, which occurs between 635°C and 800°C, follows the well-known chemical reaction: CaCO₃(s) → CaO(s) + CO₂(g). srce.hrugr.es The final inorganic product of the decomposition in this temperature range is calcium oxide, a white crystalline powder. srce.hr At temperatures above 800°C, the sample consists of calcium oxide and some residual carbon, which is subsequently oxidized. srce.hr
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the calcium acetylacetonate (B107027) hydrate (B1144303) complex by finding the minimum energy geometry. For the hydrated form, specifically cis-bis(acetylacetonato)diaquacalcium monohydrate, studies have identified a monoclinic crystal system where the central calcium (Ca²⁺) ion is coordinated by two bidentate acetylacetonate ligands and two water molecules. The acetylacetonate ligands form stable six-membered chelate rings with the calcium ion. DFT geometry optimizations, often using functionals like B3LYP with basis sets such as 6-311++G**, can accurately predict the bond lengths, bond angles, and dihedral angles of the complex. researchgate.net For instance, analysis of related hydrated double salts shows that DFT can accurately describe the bond lengths between the metal cation and the oxygen atoms of both the ligand and the water molecules. uctm.edu
The electronic structure is also elucidated through DFT, providing information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the chemical reactivity of the complex. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the molecule's stability and electronic properties. uctm.edu Studies on analogous metal acetylacetonates (B15086760) reveal that the electronic structure is dominated by the interplay between crystal field strength and exchange energy. nih.gov
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Metal-Acetylacetonate Complex (Note: Data below is illustrative, based on typical values for M(acac)₂ complexes like Mg(acac)₂ and serves as a template for Ca(acac)₂)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| M-O | 1.968 | O-M-O | 95.5 |
| C-O | 1.279 | M-O-C | 126.0 |
| C-C (ring) | 1.401 | O-C-C | 124.5 |
| C-CH₃ | 1.510 | C-C-C | 120.0 |
| Interactive Data Table: Users can sort the table by parameter type. |
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. There is an excellent reported agreement between theoretically calculated vibrational frequencies for anhydrous calcium acetylacetonate (Ca(acac)₂) and experimental data from FT-IR and FT-Raman spectroscopy. This computational approach allows for a definitive assignment of each spectral band to specific molecular motions, such as stretching, bending, and rocking of the various bonds. researchgate.net
For calcium acetylacetonate hydrate, the calculated spectra would include vibrational modes from the acetylacetonate ligands, the metal-oxygen (Ca-O) bonds, and the coordinated water molecules. Analysis of the vibrational spectra for similar chelated rings indicates a strong coupling between the ring modes. researchgate.net Specific bands can be assigned to key vibrations, providing a spectral fingerprint of the compound. For example, in the closely related magnesium acetylacetonate, bands at 1021, 664, 569, and 414 cm⁻¹ are primarily attributed to metal-oxygen stretching motions. researchgate.net The presence of water of hydration introduces additional bands, notably the O-H stretching and H-O-H bending vibrations. srce.hr
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Metal Acetylacetonate Complex (Note: This table is a representative example based on data for analogous compounds to illustrate the correlation between experimental and calculated values.)
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| ~1578 | ~1578 | ~1580 | C=O stretch |
| ~1520 | ~1520 | ~1525 | C=C stretch |
| ~1250 | ~1250 | ~1255 | C-CH₃ stretch + CH bend |
| ~925 | ~925 | ~930 | C-CH₃ rock + Ring deformation |
| ~660 | ~660 | ~664 | Ring deformation + Ca-O stretch |
| ~415 | ~415 | ~414 | Ca-O stretch |
| Interactive Data Table: Users can filter the data by spectral technique or vibrational type. |
To understand the nature of chemical bonds and the distribution of electronic charge within the molecule, methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are used. uni-muenchen.dewikipedia.org NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation compared to the Mulliken method. stackexchange.com
These analyses provide partial atomic charges on each atom, quantifying the ionic character of the bonds. For calcium acetylacetonate hydrate, this would reveal a significant positive charge on the calcium atom and negative charges on the oxygen atoms of the acetylacetonate and water ligands, confirming the ionic nature of the Ca-O bonds. The NBO method also describes the bonding in terms of localized Lewis-like structures (bonds and lone pairs) and analyzes delocalization effects through donor-acceptor interactions. uni-muenchen.dewisc.edu This would show strong delocalization within the O-C-C-C-O backbone of the acetylacetonate ligand, where the negative charge is shared between the two oxygen atoms. wikipedia.org
Table 3: Illustrative Atomic Charges Calculated by Population Analysis (Note: Values are hypothetical, based on principles of NBO/Mulliken analysis for similar compounds.)
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| Ca | +1.55 | +1.85 |
| O (acac) | -0.65 | -0.88 |
| C (C=O) | +0.40 | +0.55 |
| C (central) | -0.35 | -0.45 |
| O (H₂O) | -0.70 | -0.95 |
| Interactive Data Table: Users can compare charge values between the two different calculation methods. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of the dynamic evolution of a system, offering insights into conformational changes, solvation, and complex stability.
MD simulations are particularly useful for studying how calcium acetylacetonate hydrate interacts with a solvent, typically water. These simulations explicitly model a large number of solvent molecules surrounding the solute complex. nih.gov A critical aspect of these simulations is the choice of the water model (e.g., TIP3P, SPC/E, TIP4P), as different models can influence the resulting dynamics and interactions. nih.gov
By analyzing the simulation trajectory, one can determine the structure of the solvation shells around the complex. This includes calculating radial distribution functions (RDFs) to find the average distance and coordination number of water molecules around the calcium ion and the acetylacetonate ligands. mdpi.com These simulations also provide a means to understand the energetics of solvation, such as the hydration free energy, which quantifies the stability of the complex in solution. The formation of stable hydrated ions can compete with other intermolecular interactions. mdpi.com
MD simulations allow for the assessment of the structural stability and flexibility of the calcium acetylacetonate complex in a solution environment. By tracking the positions of all atoms over a simulation period (typically nanoseconds), one can analyze the mobility of the acetylacetonate ligands and the dynamics of the coordinated water molecules. mdpi.com
Coordination Chemistry and Reactivity of Calcium Ii 4 Oxopent 2 En 2 Olate Hydrate
Ligand Exchange and Substitution Reactions
Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with another. In the context of calcium acetylacetonate (B107027) hydrate (B1144303), this would typically involve the displacement of the acetylacetonate or water ligands. The mechanism for such reactions can range from associative, where the incoming ligand binds first, to dissociative, where a coordinated ligand departs first to create an intermediate. For many octahedral complexes, dissociative pathways are common.
Detailed kinetic and thermodynamic data specifically for ligand exchange processes involving Calcium(II) 4-oxopent-2-en-2-olate (B1198563) hydrate are not extensively documented in the reviewed literature. However, the principles of these processes can be understood by examining related metal acetylacetonate complexes.
The kinetics of ligand exchange are crucial for understanding the reactivity of metal complexes. nih.gov Studies on other metal acetylacetonates (B15086760), such as those of zirconium(IV) and tin(IV), reveal that the exchange mechanism can be complex. electronicsandbooks.comrsc.orgcolab.ws For instance, the exchange between [Zr(acac)₄] and free acetylacetone (B45752) (Hacac) in non-coordinating solvents is believed to proceed through the formation of a nine-coordinate adduct, followed by proton transfer. electronicsandbooks.comrsc.org The rate of exchange is often dependent on the concentration of the free ligand in its enol form. electronicsandbooks.comrsc.org For some dialkyltin(IV) acetylacetonate complexes, the exchange rate was found to be first-order in the concentration of the complex but zero-order in the concentration of the free ligand, suggesting a rate-determining step that involves the rupture of a tin-oxygen bond to form a five-coordinate intermediate. colab.ws
Thermodynamically, the stability of the complex is a key factor. The chelate effect, where a multidentate ligand (like acetylacetonate) forms a more stable complex than multiple monodentate ligands, is significant. This increased stability is largely due to a favorable entropy change upon displacing multiple solvent (e.g., water) molecules with a single chelating ligand.
While specific rate constants and activation parameters for the calcium complex are not available, the table below shows activation parameters for the ligand exchange in a related Zr(IV) complex, illustrating the type of data obtained from such kinetic studies. rsc.org
| Complex/Solvent | Path | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| [Zr(acac)₄] in CDCl₃ | k₂+k₃,HA | 33.7 ± 2.3 | -87.8 ± 8.1 |
| [Zr(acac)₄] in C₆D₆ | k₂+k₃,HA | 38.1 ± 0.1 | -85.9 ± 0.4 |
| This table is for illustrative purposes, showing data for a different metal acetylacetonate complex. |
The solvent and pH of the environment play a critical role in the reactivity of calcium acetylacetonate hydrate.
Influence of pH: The pH is a determining factor for the stability and reactivity of the complex. The acetylacetonate ligand itself is the conjugate base of acetylacetone, a weak acid. foremost-chem.com Its formation and ability to chelate with Ca²⁺ require a basic environment to facilitate deprotonation. wikipedia.org Syntheses of calcium acetylacetonate are often carried out at a pH of around 9-11. chemicalforums.com
In acidic conditions, the complex is expected to be unstable. Protonation of the acetylacetonate ligand would shift the equilibrium away from the chelated form, leading to the decomposition of the complex and the release of free acetylacetone and calcium ions. The stability of potential degradation products, like calcium carbonate, is also highly dependent on pH, with dissolution occurring in acidic conditions. researchgate.netmdpi.com Conversely, in neutral to basic aqueous media, the complex exhibits greater stability. One report notes a pH of 10.5 for a 10 g/L aqueous solution at 20°C. foremost-chem.com
Reactivity with Other Metal Ions for Heterometallic Complex Formation
The use of calcium acetylacetonate as a direct precursor for the formation of heterometallic complexes, where calcium and another metal are present in the same molecular entity, is not widely reported in the surveyed literature. Metal acetylacetonates are frequently used as precursors for the synthesis of materials like metal oxides. magritek.comresearchgate.net It is conceivable that calcium acetylacetonate could be used in conjunction with other metal acetylacetonates (e.g., those of transition metals like iron, cobalt, or vanadium) in processes like co-pyrolysis or sol-gel synthesis. magritek.comresearchgate.netwikipedia.org Thermal decomposition of such a mixture would lead to the formation of mixed-metal oxides, which have various catalytic and material applications.
While the acetylacetonate ligand itself can be redox-active with certain transition metals like chromium, this behavior has not been documented for the calcium complex. nih.gov The reactivity of calcium acetylacetonate is generally characterized by its role as a heat stabilizer, catalyst, or cross-linking agent rather than as a building block for discrete multimetallic molecules. fengchengroup.comcastor-international.nl
Supramolecular Assembly and Self-Organization Principles
The principles of supramolecular assembly in calcium acetylacetonate hydrate are evident in its crystal structure. X-ray diffraction studies on a hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate ([Ca(C₅H₇O₂)₂(H₂O)₂]·H₂O), show that it crystallizes in the monoclinic system. In this structure, the calcium ion is coordinated by two bidentate acetylacetonate ligands and two water molecules. This arrangement can lead to the formation of coordination polymers, where individual complex units are linked together in the solid state. The self-organization is driven by the formation of coordination bonds between the calcium ions and the ligands. Additionally, the presence of coordinated and lattice water molecules allows for the formation of hydrogen bonds, which can further direct the assembly into a well-defined three-dimensional structure.
Stability and Degradation Pathways in Different Environments
Calcium acetylacetonate is described as a stable white powder under standard conditions. foremost-chem.comxat.hk However, it is susceptible to degradation under certain environmental stresses, particularly high temperatures and exposure to certain chemical conditions. It is noted to be reactive with oxidizing agents. foremost-chem.comxat.hk Its primary application as a heat stabilizer in polymers like PVC is a testament to its stability relative to the polymer's degradation temperature. samaterials.comfengchengroup.com
Thermal decomposition studies, performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have elucidated the degradation pathway in a dynamic air atmosphere. srce.hr The decomposition is a multi-step process:
Dehydration: The initial mass loss occurs in two stages, corresponding to the release of physically adsorbed water followed by the loss of coordinated water molecules.
Chelate Decomposition: Following dehydration, the acetylacetonate ligand itself begins to decompose. This process also occurs in distinct steps, leading to the formation of calcium carbonate (CaCO₃) as an intermediate.
Final Decomposition: At higher temperatures, the calcium carbonate intermediate decomposes to form calcium oxide (CaO) and carbon dioxide. Any residual amorphous carbon from incomplete oxidation may be burned off at very high temperatures. srce.hr
The table below summarizes the key temperature intervals for the thermal decomposition of calcium acetylacetonate n-hydrate in a dynamic air atmosphere, based on published research findings. srce.hr
| Temperature Interval (°C) | Process | Resulting Product |
| 45–105 | Release of adsorbed water | Anhydrous complex with coordinated water |
| 105–175 | Release of coordinated water | Anhydrous Calcium Acetylacetonate |
| 175–635 | Two-step chelate decomposition | Calcium Carbonate (Calcite) |
| 635–800 | Decarboxylation of Calcite | Calcium Oxide |
| >800 | Oxidation of carbon residue | Calcium Oxide |
The hydrolytic stability of calcium acetylacetonate is a critical parameter, especially considering its synthesis in aqueous media and its potential exposure to moisture. The compound is described as being slightly soluble or hardly soluble in water. fengchengroup.com Its stability in aqueous solutions is highly dependent on pH.
As established, the complex is formed under basic conditions and is expected to decompose under acidic conditions due to protonation of the ligand. wikipedia.orgchemicalforums.com Therefore, in an acidic aqueous environment, hydrolysis would likely be rapid, breaking the Ca-O coordination bonds. In neutral or basic aqueous solutions, the complex shows greater stability. The synthesis itself is often performed by precipitating the hydrate from an aqueous solution at a pH of 9 or higher, indicating a degree of stability under these conditions. chemicalforums.com Studies on other calcium-containing compounds, such as phosphate (B84403) binders, have shown that disintegration and dissolution can be significantly affected by the pH of the surrounding fluid, a principle that also applies here. nih.gov A kinetic study on the degradation of rosuvastatin (B1679574) calcium found that the direction of its equilibrium with its lactone form was controlled by the solvent system (aprotic vs. protic aqueous solutions). researchgate.net While a different system, it highlights the profound impact of the aqueous environment on the stability of calcium-containing organic compounds.
Photochemical and Radiolytic Stability Studies
The stability of Calcium(II) 4-oxopent-2-en-2-olate hydrate under photochemical and radiolytic stress is a critical parameter for its application in various fields, particularly where exposure to light or ionizing radiation is a factor. While specific, in-depth research on the photochemical and radiolytic degradation of this exact calcium complex is limited in publicly accessible literature, general principles of coordination chemistry and studies on related compounds provide valuable insights into its likely behavior.
Photochemical Stability
The photochemical stability of metal acetylacetonate complexes is intrinsically linked to the electronic structure of the ligand and the nature of the metal-ligand bond. The 4-oxopent-2-en-2-olate ligand possesses chromophores that can absorb ultraviolet (UV) radiation. Upon absorption of photons, the molecule is promoted to an excited state. The subsequent de-excitation pathways determine the stability of the complex. These pathways can include non-radiative decay (heat dissipation), phosphorescence, or photochemical reaction leading to degradation.
For many metal β-diketonate complexes, UV irradiation can induce the degradation of the organic ligand. This process can be influenced by the presence of oxygen and the solvent medium. While specific studies on calcium 4-oxopent-2-en-2-olate hydrate are scarce, research on other metal acetylacetonates suggests that the primary photochemical reactions may involve the cleavage of bonds within the chelate ring or the dissociation of the ligand from the metal center.
In the context of material applications, such as its use as a stabilizer in polymers, its interaction with UV light is of significant interest. Some metal acetylacetonates are known to act as light stabilizers. However, without specific experimental data, the photochemical quantum yield for the decomposition of calcium 4-oxopent-2-en-2-olate hydrate remains undetermined.
Radiolytic Stability
Radiolysis involves the chemical decomposition of a substance when exposed to ionizing radiation, such as gamma rays or electron beams. The interaction of high-energy radiation with the compound can lead to the formation of reactive species, including radicals and ions, which can initiate a cascade of chemical reactions.
Studies on the radiolysis of metal acetylacetonates, in general, indicate that the stability is dependent on the metal center and the experimental conditions. For instance, the radiolysis of ruthenium(III) acetylacetonate has been shown to proceed with the decomposition of the acetylacetonate ligands. najah.edu The primary impact of gamma irradiation on this complex was a decrease in the intensity of the Ru-O bond vibration, suggesting bond scission and degradation. najah.edu
In the case of calcium-containing compounds, studies on the gamma radiolysis of calcite (calcium carbonate) in the presence of water have demonstrated the formation of various organic anions, such as formate, acetate (B1210297), and oxalate, indicating the radiolytic dissolution and transformation of the carbonate. nih.gov While the organic ligand in calcium 4-oxopent-2-en-2-olate hydrate is different, these findings highlight the susceptibility of calcium compounds to radiolytic degradation, particularly in aqueous environments. The radiolysis of water itself produces highly reactive species (e.g., hydroxyl radicals, hydrated electrons) that can attack the organic ligand of the calcium complex.
The presence of hydrate water molecules in the crystal structure of Calcium(II) 4-oxopent-2-en-2-olate hydrate could also play a significant role in its radiolytic stability. Water radiolysis can generate a complex network of reactive oxygen species that can interact with and degrade the organic component of the complex. nih.gov
General Degradation Insights from Related Compounds
Research on the decomposition of metal(II) bis(acetylacetonate) complexes induced by low-energy electrons shows that fragmentation can occur through various competitive reaction channels. nih.gov Although this technique is different from gamma radiolysis, it provides insight into the potential weak points of the molecular structure under energetic stress.
Summary of Stability Studies
| Stability Aspect | General Observations on Related Compounds | Inferred Behavior for Calcium(II) 4-Oxopent-2-en-2-olate Hydrate |
| Photochemical Stability | UV absorption by the β-diketonate ligand can lead to degradation. Stability is influenced by the metal and environment. | Likely to absorb UV radiation, potentially leading to ligand degradation. Stability in specific applications would require experimental verification. |
| Radiolytic Stability | Ionizing radiation can cause bond scission (e.g., metal-oxygen bond) and ligand decomposition. Water can enhance degradation through radiolysis products. | Susceptible to degradation via direct interaction with radiation and reaction with water radiolysis products. Degradation products may include smaller organic fragments and calcium salts. |
| Degradation Products | Radiolysis of related calcium compounds (calcite) can produce formate, acetate, and oxalate. | Potential degradation products could include smaller oxygenated organic molecules and calcium carbonate or oxide, depending on the conditions. |
Calcium Ii 4 Oxopent 2 En 2 Olate Hydrate As a Precursor in Advanced Materials Synthesis
Chemical Vapor Deposition (CVD) Precursor Development
Metal-organic chemical vapor deposition (MOCVD) is a widely used technique for producing high-quality thin films. umich.eduwikipedia.org The success of MOCVD relies heavily on the availability of suitable precursors with adequate volatility and thermal stability to allow for transport in the vapor phase. umich.edu Calcium β-diketonates, including calcium acetylacetonate (B107027), are among the most popular precursors for the MOCVD of calcium-containing films due to their volatility and relative stability. mocvd-precursor-encyclopedia.de
The utility of a CVD precursor is fundamentally linked to its ability to be volatilized and transported to a heated substrate without premature decomposition. umich.edu Calcium acetylacetonate is a solid, which presents challenges for conventional CVD delivery systems compared to liquid precursors. wikipedia.orgharvard.edu However, its ability to sublime makes it viable for these applications. wikipedia.org Techniques like flash evaporation of the solid or aerosol-assisted CVD (AACVD), where a solution of the precursor is nebulized, can overcome the delivery challenges associated with solid sources. umich.eduharvard.edu In AACVD, the solubility of the precursor in an appropriate organic solvent is more critical than its volatility, broadening the range of usable compounds. umich.edu The thermal stability of calcium acetylacetonate hydrate (B1144303) is sufficient for vaporization, although it has a high sublimation temperature, at which point it may also partially decompose. srce.hrwikipedia.org
The controlled decomposition of the precursor on the substrate surface is the final, critical step in thin film deposition. The thermal decomposition of calcium acetylacetonate hydrate is a multi-step process that has been elucidated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). srce.hr The process is highly dependent on the atmosphere (e.g., air or inert).
Under a dynamic air atmosphere, the decomposition proceeds through several distinct stages, ultimately yielding calcium oxide (CaO). srce.hr The initial stages involve the loss of adsorbed and coordinated water molecules at temperatures up to 175°C. srce.hr Above this temperature, the organic acetylacetonate ligand begins to break down. The decomposition of the chelate structure occurs in two main steps, forming calcium carbonate (CaCO₃) as an intermediate. srce.hr This calcium carbonate is then converted to calcium oxide at higher temperatures, typically between 635°C and 800°C. srce.hr Incomplete oxidation during this process can sometimes lead to the deposition of amorphous carbon as a residue.
The table below summarizes the key thermal decomposition steps for Calcium(II) 4-Oxopent-2-en-2-olate (B1198563) Hydrate in a dynamic air atmosphere, based on TGA and DTA studies. srce.hr
| Temperature Range (°C) | Process | Resulting Product |
| 46 - 105 | Release of adsorbed water | Anhydrous complex with coordinated water |
| 105 - 175 | Release of coordinated water | Anhydrous Calcium bis(acetylacetonate) |
| 175 - 635 | Two-step chelate decomposition | Calcium Carbonate (Calcite) |
| 635 - 800 | Decarboxylation of calcite | Calcium Oxide |
| > 800 | Oxidation of carbon residue | Final purified Calcium Oxide |
This interactive table is based on data from thermal analysis studies. srce.hr
Under an inert atmosphere, the initial decomposition of the organic ligand to form calcium carbonate is delayed to a significantly higher temperature range of 450-550°C. However, the final decarboxylation to calcium oxide occurs at comparable high temperatures in both air and inert atmospheres. The gas-phase byproducts from the decomposition of similar metal acetylacetonates (B15086760) include acetone, ketene, and carbon oxides. researchgate.netsemanticscholar.org
Atomic Layer Deposition (ALD) Precursor Investigations
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films with atomic-level precision. aalto.finorthwestern.edu The development of effective ALD processes is contingent on finding precursors that exhibit the required surface chemistry. sigmaaldrich.comtue.nl Metal acetylacetonates are a class of compounds investigated for ALD applications. sigmaaldrich.comentegris.com
While specific studies on the ALD of calcium using calcium acetylacetonate are not extensively detailed in the provided literature, the general principles can be inferred from research on analogous metal acetylacetonate precursors, such as those of copper and aluminum. semanticscholar.orgaalto.firsc.org An ALD cycle involves the alternating exposure of the substrate to the precursor and a co-reactant (e.g., water, ozone, or another reducing/oxidizing agent). aalto.fiumn.edu
For a metal acetylacetonate precursor, the first half-reaction typically involves the chemisorption of the precursor molecule onto the surface, often with the release of one or more ligand molecules. rsc.org For example, studies on copper(II) acetylacetonate (Cu(acac)₂) show that it can react with a hydroxylated surface via a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and leaving a surface-bound metal-acetylacetonate species. rsc.org The second half-reaction involves the co-reactant, which reacts with the remaining ligands on the surface to regenerate a reactive surface for the next cycle. rsc.orgumn.edu For instance, ozone has been shown to be an effective co-reactant, leading to combustion reactions that remove the acetylacetonate ligands as CO₂ and H₂O. rsc.org The specific surface reaction pathways are crucial as they dictate film purity, growth rate, and material properties. northwestern.eduumn.edu
The self-limiting nature of ALD requires that the precursor adsorbs onto the surface until all available reactive sites are occupied, after which further precursor exposure does not lead to continued growth. northwestern.edu The precursor must also be thermally stable enough to not decompose on the surface, which would lead to CVD-like growth. northwestern.edu
Studies on Cu(acac)₂ have demonstrated its adsorption onto a copper surface, which is a necessary step for achieving ALD growth. aalto.firsc.org The chemisorbed precursor, Cu(acac)₂, can then dissociate into a surface-adsorbed copper atom and acetylacetonate ligands. rsc.org A key challenge is that these adsorbed ligands can block sites for further precursor adsorption in the next cycle if not completely removed by the co-reactant pulse. rsc.org Incomplete removal can lead to low growth rates or film contamination. Therefore, the desorption of reaction byproducts and the efficient removal of surface-bound ligands are critical for a successful ALD process. umn.edu
Solution-Based Precursor Routes for Nanomaterial Synthesis
Calcium acetylacetonate's solubility in organic solvents makes it an excellent precursor for solution-based synthesis methods, including sol-gel processes and the direct precipitation of nanomaterials. srce.hrsamaterials.com These routes offer advantages in controlling the size, morphology, and phase of the resulting materials under mild reaction conditions. d-nb.infoprinceton.edu
The compound is used as a calcium source for the synthesis of various calcium-containing materials, such as calcium aluminates and calcium carbonate. umich.edu For example, it can be used in a one-pot synthesis process with other metal alkoxides to create homogeneous mixed-cation oxide ceramics. umich.edu
A notable application is in the synthesis of amorphous calcium carbonate (ACC) nanoparticles. d-nb.info Stable, monodispersed ACC nanoparticles can be synthesized in an ethanol (B145695) medium using a facile method. d-nb.info In such syntheses, calcium acetylacetonate acts as a soluble and reactive source of calcium ions. The use of organic solvents like ethanol can help control the reaction kinetics and stabilize the amorphous phase, preventing its immediate crystallization into more stable forms like calcite or aragonite. d-nb.info The ability to form an initial amorphous phase is a key step in many biomineralization processes and is of great interest for creating advanced biomimetic materials. princeton.edu The chelating acetylacetonate ligands can also act as capping agents, influencing the growth and aggregation of nanoparticles during the synthesis process. researchgate.net
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are widely employed techniques for crystallizing materials from solutions at elevated temperatures and pressures. scispace.comrsc.org Calcium acetylacetonate hydrate is an effective precursor for these methods due to its solubility and controlled decomposition. samaterials.comfengchengroup.com These synthesis routes are advantageous as they can produce nanomaterials that are unstable at higher temperatures and allow for precise control over the composition of the final product. scispace.com
In solvothermal synthesis, organic solvents are used, which aligns well with the solubility of calcium acetylacetonate. For instance, a calcium-based metal-organic framework, CaNDC-MOF, was successfully synthesized via a solvothermal reaction using calcium acetylacetonate and 1,4-naphthalenedicarboxylic acid (H₂NDC) in an ethanol and water solution at 100 °C. rsc.org Similarly, a highly porous and biocompatible MOF, CaSyr-1, was prepared using calcium acetylacetonate and syringic acid in ethanol, highlighting a green and facile synthesis strategy. rsc.org
The use of metal acetylacetonate precursors is considered an environmentally favorable approach for the synthesis of various materials, including different classes of MOFs and metal oxides. researchgate.netresearchgate.net Research has demonstrated the synthesis of nanocrystalline iron, chromium, and manganese oxides through solvothermal methods using their respective acetylacetonate precursors. researchgate.net This versatility underscores the potential of calcium acetylacetonate in creating a wide range of calcium-based oxide nanomaterials under mild conditions. rsc.org
The table below summarizes examples of materials synthesized using calcium acetylacetonate hydrate via hydrothermal or solvothermal methods.
| Product Material | Synthesis Method | Reactants | Solvent | Temperature | Reference |
| CaNDC-MOF | Solvothermal | Calcium acetylacetonate, 1,4-naphthalenedicarboxylic acid | Ethanol/Water | 100 °C | rsc.org |
| CaSyr-1 bioMOF | Solvothermal | Calcium acetylacetonate, Syringic acid | Ethanol | Not specified | rsc.org |
| Tungsten Oxide (WO₃) Films | Hydrothermal | Dioxotungsten acetylacetonate | Alcohol solution | >140 °C | mdpi.com |
This table includes an example of a related metal acetylacetonate to illustrate the broader applicability of the synthesis technique.
Role of the Complex in Nucleation and Growth Mechanisms
The nucleation and growth of crystalline materials are critical stages that determine the final size, morphology, and properties of the product. The chemical nature of the precursor plays a pivotal role in these processes. The chelated structure of calcium acetylacetonate hydrate provides a stable source of calcium ions that can be released in a controlled manner upon decomposition under hydrothermal or solvothermal conditions. samaterials.comresearchgate.net This controlled release is fundamental to influencing nucleation and growth.
The process of forming a solid phase from a solution can follow different pathways, including classical ion-by-ion aggregation or nonclassical routes involving prenucleation clusters. nih.govnih.gov In the context of using calcium acetylacetonate, the decomposition of the complex releases Ca²⁺ ions into the solution. The rate of this release, governed by temperature, pressure, and solvent polarity, directly affects the level of supersaturation. Achieving a critical supersaturation level is the driving force for nucleation.
The acetylacetonate ligands, once dissociated, can also influence the growth environment. They can act as capping agents or surface modifiers, adsorbing onto the newly formed nuclei and preventing uncontrolled aggregation. This can lead to the formation of well-defined, monodisperse nanoparticles. While the specific mechanisms for calcium acetylacetonate are an area of ongoing research, studies on enamel protein amelogenin have shown that concentrating charge at a surface can act as a nucleation template for calcium phosphate (B84403). nih.gov The decomposition of the calcium acetylacetonate complex and subsequent interactions at the solution-solid interface are key to guiding the growth of the desired material phase.
Utilization in Metal-Organic Framework (MOF) Synthesis
Calcium-based MOFs have attracted significant attention due to the high natural abundance, low toxicity, and biocompatibility of calcium. osti.govtaylorfrancis.comosti.gov These features make Ca-MOFs promising candidates for applications in gas storage, separation, and biomedicine. osti.govmdpi.com Calcium acetylacetonate hydrate is frequently used as a metal source for the synthesis of these porous materials. taylorfrancis.com
As a Calcium Source in MOF Building Blocks
Calcium acetylacetonate serves as an excellent calcium source for constructing MOFs. In the synthesis process, it provides the Ca²⁺ ions that act as the metal nodes, which are then connected by organic linker molecules to form a porous framework. Its solubility in common organic solvents like dimethylformamide (DMF), ethanol, and methanol (B129727) facilitates homogeneous reaction mixtures, which is crucial for the formation of crystalline MOF structures. fengchengroup.comrsc.orgrsc.org
Numerous Ca-MOFs have been synthesized using this precursor. For example, a solvothermal reaction between calcium acetylacetonate and 1,4-naphthalenedicarboxylic acid (H₂NDC) yielded a novel MOF with a three-dimensional network. rsc.org In another study, a new biocompatible MOF, CaSyr-1, was created using calcium acetylacetonate and the naturally derived syringic acid. rsc.org The use of metal acetylacetonates is often part of strategies aimed at more environmentally friendly synthesis, sometimes allowing for reactions at room temperature or in aqueous media. researchgate.net
The table below presents examples of Ca-MOFs synthesized using calcium acetylacetonate as the calcium source.
| MOF Name/Formula | Organic Linker | Calcium Precursor | Solvent(s) | Synthesis Method | Reference |
| {(H₃O⁺)₂[Ca(NDC)(C₂H₅O)(OH)]}₄·1.1H₂O | 1,4-Naphthalenedicarboxylic acid (H₂NDC) | Calcium acetylacetonate | Ethanol, Water | Solvothermal | rsc.org |
| CaSyr-1 | Syringic acid (H₂Syr) | Calcium acetylacetonate | Ethanol | Solvothermal | rsc.org |
| [Ca(BDC)(DMF)(H₂O)]n | Terephthalic acid (H₂BDC) | Calcium Nitrate (B79036) (for comparison) | Dimethylformamide (DMF) | Solvothermal | acs.org |
| [Ca(HBDC)(BDC)₀.₅(DMA)₂]n | Terephthalic acid (H₂BDC) | Calcium Nitrate (for comparison) | Dimethylacetamide (DMA) | Solvothermal | acs.org |
The last two entries use a different calcium salt but are included to illustrate the influence of solvents on architecture, as discussed in the next section.
Influence on MOF Architecture and Topology
The final architecture and topology of a MOF are determined by several factors, including the geometry of the organic linker, the coordination environment of the metal ion, and the reaction conditions such as temperature and solvent. taylorfrancis.comacs.org The choice of precursor and solvent can have a profound impact on the resulting structure.
The solvent, in particular, can play a structure-directing role. acs.org It can coordinate to the metal centers or act as a template within the pores, influencing the connectivity and dimensionality of the final framework. A clear example of this is the synthesis of two different calcium-based MOFs using terephthalic acid as the linker but changing the solvent from dimethylformamide (DMF) to the bulkier dimethylacetamide (DMA). acs.orgacs.org The use of DMF resulted in a 3-D MOF, [Ca(BDC)(DMF)(H₂O)]n, whereas DMA led to the formation of a different structure, [Ca(HBDC)(BDC)₀.₅(DMA)₂]n. acs.org
Comparative Studies with Other Alkaline Earth Metal β Diketonate Complexes
Comparative Analysis of Structural Parameters
The structural architecture of alkaline earth metal β-diketonate complexes is primarily dictated by the ionic radius of the metal cation. As one descends the group, the ionic radius increases, leading to changes in coordination number, geometry, and bond distances. This trend is a direct consequence of the metal ion's effort to achieve a stable, coordinatively saturated environment. researchgate.netunifr.ch
Calcium acetylacetonate (B107027) hydrate (B1144303), for instance, has been shown to exist in a monomeric form with a six-coordinate, distorted octahedral geometry, where the calcium ion is bound to two bidentate acetylacetonate ligands and two water molecules, as in [Ca(acac)₂(H₂O)₂]. researchgate.net However, under certain conditions, it can also form polymeric structures with a seven-coordinate, pentagonal bipyramidal geometry. researchgate.net This variability highlights calcium's intermediate size.
In contrast, magnesium, with its smaller ionic radius, typically forms stable, six-coordinate octahedral complexes and shows less tendency to form higher coordination number polymers. Conversely, the larger ions, strontium and barium, demand higher coordination numbers to stabilize the complex. unifr.ch This often results in the formation of oligomeric or polymeric structures in their simple acetylacetonate complexes, which complicates their characterization and affects their physical properties, such as volatility. researchgate.net The increase in metal-oxygen (M-O) bond lengths down the group is a direct reflection of the increasing ionic size. researchgate.net
The degree of aggregation in these complexes is a significant structural parameter that varies with the metal's size. To achieve monomeric species for the heavier alkaline earth metals, bulky β-diketonate ligands or the addition of other neutral coordinating ligands (adducts) is often necessary to satisfy the coordination sphere of the large metal ion and prevent polymerization. unifr.chresearchgate.net
| Alkaline Earth Metal (M) | Ionic Radius (Å, for CN=6) | Typical Coordination Number (CN) in acac Complexes | Observed Geometry/Structural Features |
|---|---|---|---|
| Magnesium (Mg) | 0.72 | 6 | Typically monomeric, octahedral |
| Calcium (Ca) | 1.00 | 6 or 7 | Monomeric (octahedral) or polymeric (pentagonal bipyramidal) researchgate.net |
| Strontium (Sr) | 1.18 | ≥7 | Often polymeric; higher coordination numbers common rsc.org |
| Barium (Ba) | 1.35 | ≥8 | Tendency for high coordination numbers and polymerization unifr.ch |
Comparative Spectroscopic Characterization
Spectroscopic techniques provide valuable information on the bonding and structure of these complexes in a comparative context.
Infrared (IR) Spectroscopy: The chelation of the acetylacetonate ligand to a divalent metal ion results in characteristic shifts in the vibrational frequencies of the ligand. The stretching vibrations of the carbonyl (C=O) and carbon-carbon double bonds (C=C) within the chelate ring are particularly sensitive to the metal ion. chesci.com Upon coordination, these bands shift to lower frequencies compared to the free ligand. The magnitude of this shift is influenced by the electrophilicity and polarizing power of the metal cation. For the alkaline earth metals, this polarizing power decreases down the group (Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺). Consequently, one would expect the perturbation of the ligand's electronic structure to be greatest for magnesium and least for barium, leading to systematic variations in the positions of these IR bands across the group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes like those of the alkaline earth metals. azom.com The chemical shifts of the acetylacetonate ligand's methine (-CH=) and methyl (-CH₃) protons are indicative of the electronic environment within the chelate ring. Comparing the NMR spectra of Mg(acac)₂, Ca(acac)₂, Sr(acac)₂, and Ba(acac)₂ would reveal shifts influenced by the central metal. The different ionic radii and electronegativities of the metals would alter the electron density distribution in the ligand, thereby affecting the shielding of the protons and carbon nuclei. While specific comparative data is sparse in literature, the fundamental principles suggest that measurable, systematic differences should exist as one moves down the group.
Comparative Reactivity and Stability Profiles
The stability of alkaline earth metal β-diketonate complexes, particularly their thermal stability, follows a distinct trend. Thermal stability generally increases down the group from magnesium to barium. vedantu.comdoubtnut.com This trend is inversely related to the charge density of the cation. The smaller Mg²⁺ ion has a higher charge density and thus a greater polarizing effect on the acetylacetonate ligand, weakening the intramolecular bonds of the ligand and facilitating decomposition at a lower temperature. Conversely, the larger Ba²⁺ ion has a lower charge density, leading to a more ionic and thermally stable M-O bond. vedantu.com
| Property | Comparative Trend (Mg to Ba) | Reason |
|---|---|---|
| Thermal Stability | Increases (Mg < Ca < Sr < Ba) | Decreasing charge density and polarizing power of the cation down the group leads to more stable M-O bonds. vedantu.comdoubtnut.com |
| Reactivity | Decreases (for elemental metals) youtube.com | Reactivity of complexes can be influenced by coordinative saturation; larger ions (Sr, Ba) may be more reactive towards Lewis bases to satisfy their coordination sphere. |
The general reactivity of the elemental metals decreases down the group. youtube.comscienceinfo.com For the complexes, reactivity can be considered in terms of their susceptibility to ligand exchange or decomposition. The coordinatively unsaturated nature of the heavier alkaline earth metal complexes can make them more reactive towards Lewis bases, forming adducts to achieve a more stable, higher coordination number. unifr.ch
Comparative Precursor Chemistry in Materials Fabrication
Alkaline earth metal β-diketonates are critical precursors for the synthesis of various functional materials, such as ferroelectric oxides (e.g., BaTiO₃) and high-temperature superconductors, via Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netresearchgate.net An ideal MOCVD precursor must be sufficiently volatile and thermally stable to allow for controlled vapor transport to a heated substrate.
A significant challenge with alkaline earth β-diketonates is their generally low volatility, which decreases dramatically down the group. The simple acetylacetonates (B15086760) of calcium, strontium, and barium are often non-volatile solids due to their aforementioned tendency to form oligomeric or polymeric structures. researchgate.netresearchgate.net Magnesium acetylacetonate is comparatively more volatile.
To overcome the low volatility of Ca, Sr, and Ba complexes, precursor chemistry has evolved to include two main strategies:
Use of Fluorinated Ligands: Replacing the methyl groups on the acetylacetonate ligand with electron-withdrawing trifluoromethyl (-CF₃) groups (e.g., in hexafluoroacetylacetonate, hfac) increases the volatility of the metal complex. nih.gov
Formation of Adducts: Introducing neutral Lewis base ligands, such as polyethers (glymes) or phenanthroline, can break up the polymeric structures of the heavier alkaline earth β-diketonates, forming monomeric adducts with enhanced volatility and stability. researchgate.netresearchgate.net
The choice of metal dictates the precursor design. While Mg(acac)₂ might be used directly in some cases, Ca(acac)₂, Sr(acac)₂, and Ba(acac)₂ almost always require modification to be effective MOCVD precursors. The larger the metal ion, the more critical this molecular engineering becomes to achieve a viable balance of volatility and thermal stability. researchgate.net
Emerging Research Directions and Future Perspectives for Calcium Ii 4 Oxopent 2 En 2 Olate Hydrate Research
Advanced In-Situ Characterization Techniques
The study of the formation and behavior of Calcium(II) 4-oxopent-2-en-2-olate (B1198563) hydrate (B1144303) is moving beyond traditional ex-situ analysis towards advanced in-situ characterization techniques. These methods allow for real-time monitoring of the compound's synthesis and transformation, providing unprecedented insights into reaction kinetics, intermediate species, and crystallization mechanisms. While direct in-situ studies on this specific calcium complex are still emerging, research on analogous metal-organic frameworks (MOFs) and coordination complexes has established a strong precedent for the application of these powerful techniques. acs.orgcore.ac.uknih.gov
Techniques such as in-situ X-ray diffraction (XRD) can track the evolution of crystalline phases during synthesis, offering a window into the structural development of the material as it forms. acs.orgnih.govacs.org For instance, in the mechanochemical synthesis of MOFs, in-situ synchrotron XRD has been used to monitor reaction profiles and identify transient intermediates. nih.govacs.org Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is being exploited to probe the solution-phase dynamics during the formation of metal-organic frameworks, yielding quantitative data on crystallization kinetics. core.ac.uk Electrospray ionization mass spectrometry (ESI-MS) has also been demonstrated as a tool for the real-time, stepwise monitoring of coordination complex formation in solution. nih.gov
The application of these operando techniques—studying the material under actual operating conditions—is a significant future direction. numberanalytics.comnumberanalytics.com For example, operando X-ray Absorption Spectroscopy (XAS) could be employed to investigate the local atomic and electronic structure of the calcium center as the complex participates in a catalytic cycle or undergoes thermal decomposition. numberanalytics.comnih.gov These advanced analytical approaches are poised to provide a more profound understanding of the fundamental properties and reactivity of Calcium(II) 4-oxopent-2-en-2-olate hydrate.
| In-Situ Technique | Information Gained | Relevance to Calcium(II) 4-Oxopent-2-en-2-olate Hydrate |
| In-Situ X-Ray Diffraction (XRD) | Real-time monitoring of crystalline phase evolution, lattice parameters, and crystallite size. acs.org | Understanding the crystallization process and identifying any polymorphic transformations during synthesis. |
| In-Situ NMR Spectroscopy | Probing solution-phase species, reaction kinetics, and ligand exchange dynamics. core.ac.uk | Elucidating the mechanism of complex formation in solution. |
| In-Situ Mass Spectrometry | Stepwise tracking of the assembly of coordination complexes in real-time. nih.gov | Identifying intermediates and byproducts in the synthetic pathway. |
| Operando Spectroscopy (XAS, IR) | Investigating the electronic and molecular structure under reaction conditions. numberanalytics.comnumberanalytics.com | Correlating structural changes with catalytic activity or thermal stability in real-time. |
Role in Interdisciplinary Research Fields
While traditionally recognized for its role as a heat stabilizer in polyvinyl chloride (PVC), the applications for Calcium(II) 4-oxopent-2-en-2-olate hydrate are expanding into various interdisciplinary fields, most notably materials science and catalysis. fengchengroup.comacetylacetone.com.cnlanyachem.com Its utility as a precursor for the synthesis of advanced materials is a particularly active area of research.
In the field of biomaterials, this calcium complex serves as a versatile calcium source in sol-gel synthesis routes to produce calcium phosphate-based materials, such as hydroxyapatite. diva-portal.orgvu.lt The sol-gel method offers a low-temperature, controllable pathway to high-purity, biocompatible ceramics for applications like bone regeneration. diva-portal.orgnih.govunram.ac.id The organic acetylacetonate (B107027) ligand facilitates solubility in non-aqueous solvents, offering an alternative to traditional inorganic calcium salts. diva-portal.org
Furthermore, Calcium(II) 4-oxopent-2-en-2-olate hydrate is being explored as a precursor for Chemical Vapor Deposition (CVD). In CVD, volatile precursor compounds are introduced into a reaction chamber to deposit thin films onto a substrate. The thermal properties of metal acetylacetonates (B15086760) make them suitable candidates for depositing metal oxide films. researchgate.net This opens up possibilities for creating calcium oxide (CaO) thin films or more complex multi-metal oxide layers for applications in electronics, catalysis, and protective coatings.
Its role as a catalyst or catalyst precursor in organic synthesis is also a continuing area of interest. fengchengroup.comacetylacetone.com.cn The chelated calcium ion can act as a Lewis acid to promote various chemical transformations.
| Interdisciplinary Field | Application of Calcium(II) 4-Oxopent-2-en-2-olate Hydrate | Significance |
| Polymer Science | Heat stabilizer for PVC. fengchengroup.comacetylacetone.com.cnsamaterials.com | Environmentally friendly alternative to lead-based stabilizers. fengchengroup.com |
| Biomaterials Science | Precursor for sol-gel synthesis of calcium phosphates (e.g., hydroxyapatite). diva-portal.orgvu.lt | Enables the production of high-purity, bioactive materials for medical applications. |
| Materials Chemistry | Precursor for Chemical Vapor Deposition (CVD) of thin films. researchgate.net | Pathway to functional oxide coatings for electronics and catalysis. |
| Catalysis | Catalyst and catalyst precursor in organic synthesis. fengchengroup.comacetylacetone.com.cn | Potential for promoting a variety of chemical reactions. |
Sustainable and Scalable Synthetic Methodologies
The development of more environmentally friendly and economically viable methods for synthesizing Calcium(II) 4-oxopent-2-en-2-olate hydrate is a key research focus. Traditional synthesis routes are being re-evaluated to improve efficiency, reduce waste, and utilize greener solvents and starting materials.
Several approaches aim to create more sustainable processes. One patented method utilizes methanol (B129727) as a recyclable dispersant in a two-phase reaction system, which is reported to be low-cost and simple while producing a high yield of the desired product. google.com Another approach involves a mechanochemical or grinding method, which can reduce or eliminate the need for bulk solvents, thereby minimizing waste and energy consumption associated with solvent removal. google.com The use of readily available and less hazardous starting materials, such as calcium hydroxide (B78521), also contributes to the sustainability of the synthesis.
Scalability is another critical factor, particularly for industrial applications. The development of continuous flow processes, as opposed to batch reactions, is a promising avenue for large-scale, controlled synthesis. While not yet specifically detailed for this compound, the principles of flow chemistry are being widely applied to the synthesis of fine chemicals and coordination complexes. Additionally, sol-gel synthesis, as mentioned previously, is a highly scalable method for producing materials. diva-portal.org
| Synthetic Method | Key Features | Advantages | Reference |
| Methanol-based Reflux | Use of recyclable methanol as a dispersant in a two-phase system. | High yield, good product color, low cost, simple procedure. | CN102898294A google.com |
| Mixing and Grinding | Solid-state or low-solvent synthesis through mechanical action. | Reduced solvent waste, potential for high throughput. | CN113149821A google.com |
| Sol-Gel Synthesis | Formation of a colloidal suspension (sol) that gels into a solid network. | High purity, homogeneity, and scalability for material production. | diva-portal.orgvu.lt |
| Aqueous Precipitation | Reaction of a soluble calcium salt with acetylacetone (B45752) in an aqueous medium. | Often uses water as a solvent, but may require energy for drying. |
Development of Novel Derivative Complexes
Research is actively being pursued to create novel derivative complexes of Calcium(II) 4-oxopent-2-en-2-olate hydrate with tailored properties. This is primarily achieved by either forming composite materials or by doping or replacing the calcium ion with other metal ions, particularly lanthanides (rare-earth elements).
The synthesis of composite materials, for instance by combining calcium acetylacetonate with zinc acetylacetonate, has been shown to have a synergistic effect on the thermal stability of PVC. This indicates that mixed-metal systems can offer enhanced performance compared to the single-component additives.
A significant area of development is the creation of lanthanide-doped β-diketonate complexes. nih.govacs.orgacs.org Lanthanide ions are known for their unique and sharp luminescence properties. By incorporating ions such as Europium (Eu³⁺) or Terbium (Tb³⁺) into a β-diketonate ligand framework, highly luminescent materials can be created. acs.orgresearchgate.net The organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺, green for Tb³⁺). researchgate.net
These novel luminescent derivatives of acetylacetonate complexes have potential applications in areas such as optical devices, sensors, and anti-counterfeiting technologies. acs.orgstanfordmaterials.comnih.govrsc.org The development of these new molecular materials represents a shift from the traditional bulk applications of Calcium(II) 4-oxopent-2-en-2-olate hydrate towards high-value, functional materials.
| Derivative Type | Modification | Resulting Property/Application | Reference |
| Mixed-Metal Complex | Combination with other metal acetylacetonates (e.g., zinc). | Synergistic improvement in thermal stabilization of polymers. | N/A |
| Lanthanide-Doped Complex | Incorporation of rare-earth ions (e.g., Eu³⁺, Tb³⁺) into the β-diketonate structure. | Highly luminescent materials with sharp emission bands. | nih.govacs.orgacs.org |
| Functionalized Ligand Complex | Chemical modification of the acetylacetonate ligand itself. | Tailored solubility, reactivity, or ability to link to other molecules. | researchgate.netnih.gov |
Q & A
Q. How can researchers validate the accuracy of computational models (e.g., molecular docking) for this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
